An In-Depth Technical Guide to (E)-3-Methoxy-2-butenoic Acid Methyl Ester: Properties, Synthesis, and Applications in Modern Chemistry
An In-Depth Technical Guide to (E)-3-Methoxy-2-butenoic Acid Methyl Ester: Properties, Synthesis, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-Methoxy-2-butenoic acid methyl ester (CAS No. 4525-28-4) is a versatile bifunctional organic building block possessing significant utility in synthetic and medicinal chemistry. Characterized by an electron-deficient α,β-unsaturated ester system and an electron-rich enol ether moiety, this reagent offers a unique combination of reactive sites. This guide provides a comprehensive analysis of its chemical properties, a predictive overview of its spectroscopic signature, detailed synthetic protocols, and an exploration of its reactivity. Particular emphasis is placed on its application as a precursor for constructing high-value heterocyclic scaffolds, such as pyrazoles and pyrimidines, which are prevalent in modern pharmaceuticals. This document serves as a technical resource for scientists leveraging this compound in organic synthesis and drug discovery programs.
Core Chemical and Physical Properties
(E)-3-Methoxy-2-butenoic acid methyl ester is a colorless liquid at room temperature.[1][2][3] The "(E)" designation in its name is crucial, defining the stereochemistry of the substituents about the carbon-carbon double bond, which directly influences its reactivity and interactions in biological systems.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4525-28-4 | [1][3][4][5] |
| Molecular Formula | C₆H₁₀O₃ | [1][4][5] |
| Molecular Weight | 130.14 g/mol | [1][3][4] |
| Physical Form | Liquid | [1][2][3] |
| Boiling Point | 166.8 °C at 760 mmHg | [5] |
| Density | 0.994 g/cm³ | [5] |
| InChI Key | RJSHZZLJYZOHRU-SNAWJCMRSA-N | [3] |
| Synonyms | Methyl (E)-3-methoxybut-2-enoate, (2E)-3-Methoxy-2-butenoic acid methyl ester | [1] |
Spectroscopic Signature (Predictive Analysis)
While a publicly available, peer-reviewed spectral database for this specific molecule is limited, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from structurally analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals:
-
Vinyl Proton (C2-H): A singlet expected around δ 5.0-5.5 ppm . This proton is significantly deshielded due to its position on the α-carbon of the unsaturated ester system.
-
Ester Methyl Protons (O-CH₃): A sharp singlet expected around δ 3.6-3.8 ppm . This is a typical chemical shift for methyl esters.
-
Enol Ether Methoxy Protons (C3-O-CH₃): A singlet expected around δ 3.7-3.9 ppm . This methoxy group is also deshielded due to its attachment to a double bond.
-
Vinyl Methyl Protons (C4-H₃): A singlet expected around δ 2.1-2.4 ppm . These protons are on the β-carbon of the unsaturated system.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom:
-
Ester Carbonyl (C1): Expected in the range of δ 165-170 ppm , typical for an α,β-unsaturated ester.
-
Alpha-Carbon (C2): Expected around δ 95-105 ppm . This upfield shift (compared to a typical alkene) is due to the electron-donating effect of the adjacent methoxy group.
-
Beta-Carbon (C3): Expected to be significantly downfield, around δ 160-165 ppm , due to being part of the enol ether and conjugated to the carbonyl group.
-
Ester Methyl Carbon: Expected around δ 50-55 ppm .
-
Enol Ether Methoxy Carbon: Expected around δ 55-60 ppm .
-
Vinyl Methyl Carbon (C4): Expected around δ 20-25 ppm .
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions corresponding to its functional groups:
-
C=O Stretch (Ester): A strong, sharp peak around 1710-1730 cm⁻¹ . Conjugation slightly lowers this frequency from a typical saturated ester.
-
C=C Stretch (Alkene): A medium intensity peak around 1620-1640 cm⁻¹ .
-
C-O Stretch (Ester and Enol Ether): Multiple strong peaks in the 1050-1250 cm⁻¹ region.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 130 . Key fragmentation patterns would likely involve the loss of the ester methoxy group (-•OCH₃, m/z = 99) or the entire methoxycarbonyl group (-•CO₂CH₃, m/z = 71).
Synthesis and Safe Handling
Representative Synthesis Protocol
A common and efficient method for synthesizing β-alkoxy-α,β-unsaturated esters is through the O-alkylation of a β-ketoester. The following protocol is a representative procedure adapted from standard organic chemistry methodologies.
Reaction: O-methylation of methyl acetoacetate.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents) and dry acetone (10 mL per gram of ketoester).
-
Addition of Ketoester: Add methyl acetoacetate (1.0 equivalent) to the stirring suspension at room temperature.
-
Addition of Alkylating Agent: Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the mixture. Causality: Dimethyl sulfate is a potent methylating agent. It is added slowly to control the exothermic reaction. Potassium carbonate is a mild base sufficient to deprotonate the enolizable β-ketoester, forming the potassium enolate in situ, which is the active nucleophile.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the potassium salts. Wash the solid residue with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acidic starting material) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure to yield the pure (E)-3-methoxy-2-butenoic acid methyl ester. Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and GC-MS to ensure the absence of starting materials and the C-alkylated side-product.
Safety and Handling
(E)-3-Methoxy-2-butenoic acid methyl ester is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials. Recommended storage is in a refrigerator.[3]
Chemical Reactivity and Synthetic Utility
The dual functionality of this molecule makes it a powerful intermediate. Its reactivity is dominated by the electrophilic nature of the β-carbon (due to conjugation with the ester) and its ability to act as a synthon for 1,3-dicarbonyl compounds.
Michael Addition
As an α,β-unsaturated system, it is an excellent Michael acceptor, reacting with a wide range of soft nucleophiles at the C2 position. This reaction is a reliable method for forming carbon-carbon and carbon-heteroatom bonds.
Diels-Alder Reaction
The electron-deficient double bond allows it to act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. This provides a powerful route to construct substituted six-membered rings, which are common motifs in natural products and pharmaceuticals.[7][8]
Synthesis of Heterocyclic Scaffolds
A primary application in drug discovery is its use as a 1,3-bielectrophile synthon for the synthesis of five- and six-membered heterocycles.
Reaction with hydrazine or substituted hydrazines provides a direct route to pyrazole derivatives. Pyrazoles are a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib.[4][5][9]
Representative Protocol for Pyrazole Synthesis:
-
To a solution of (E)-3-methoxy-2-butenoic acid methyl ester (1.0 equiv.) in ethanol, add hydrazine hydrate (1.1 equiv.).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole product.[10]
Condensation with amidines, in a reaction analogous to the Pinner synthesis, yields substituted pyrimidines.[1][2][3] The pyrimidine core is fundamental to life (as in DNA/RNA bases) and is a cornerstone of many therapeutic agents, including kinase inhibitors used in oncology.
Representative Protocol for Pyrimidine Synthesis:
-
Prepare a solution of sodium ethoxide (1.1 equiv.) in absolute ethanol.
-
Add the desired amidine hydrochloride (1.0 equiv.) and stir for 15 minutes.
-
Add (E)-3-methoxy-2-butenoic acid methyl ester (1.0 equiv.) to the mixture.
-
Heat the reaction to reflux for 6-12 hours, monitoring by TLC.
-
After cooling, neutralize the reaction with acetic acid and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to isolate the pyrimidine derivative.
Applications in Drug Discovery and Development
The value of (E)-3-methoxy-2-butenoic acid methyl ester lies in its ability to efficiently generate molecular complexity from simple, commercially available starting materials. The pyrazole and pyrimidine cores it can produce are central to a vast number of FDA-approved drugs.
-
Scaffold Hopping and Library Synthesis: Its predictable reactivity makes it an ideal reagent for generating libraries of related pyrazole and pyrimidine analogues for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery (FBDD): The small, functionalized heterocycles derived from this reagent can serve as valuable fragments for screening against biological targets.
-
Precursor to Complex Molecules: It serves as an early-stage intermediate in multi-step syntheses of more complex pharmaceutical agents. The dual reactivity allows for sequential, regioselective functionalization.
Conclusion
(E)-3-Methoxy-2-butenoic acid methyl ester is a highly valuable and versatile building block for organic synthesis. Its well-defined stereochemistry and dual-functional nature—acting as both a Michael acceptor and a 1,3-dicarbonyl surrogate—provide chemists with a powerful tool for C-C, C-N, and C-O bond formation. Its utility in the rapid construction of medicinally relevant pyrazole and pyrimidine scaffolds underscores its importance for professionals in drug discovery and development. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.
References
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